molecular formula C14H21N3O2 B14853940 Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B14853940
M. Wt: 263.34 g/mol
InChI Key: NJAJOEZHJHHATR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a dihydronaphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated naphthyridine derivatives.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the naphthyridine core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar tert-butyl group but different core structure.

    4-tert-Butylaniline: Contains a tert-butyl group attached to an aniline core, used in different chemical applications.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with multiple tert-butyl groups, used as an antioxidant.

Uniqueness

Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is unique due to its combination of a naphthyridine core with both a tert-butyl ester and an aminomethyl group

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-11-10(8-15)4-6-16-12(11)9-17/h4,6H,5,7-9,15H2,1-3H3

InChI Key

NJAJOEZHJHHATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)CN

Origin of Product

United States

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